molecular formula C12H15NO B14417590 N-(But-3-yn-2-yl)-4-ethoxyaniline CAS No. 79874-41-2

N-(But-3-yn-2-yl)-4-ethoxyaniline

Cat. No.: B14417590
CAS No.: 79874-41-2
M. Wt: 189.25 g/mol
InChI Key: NDVLDYXJSDCGCN-UHFFFAOYSA-N
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Description

N-(But-3-yn-2-yl)-4-ethoxyaniline is an organic compound with a unique structure that combines an ethoxy group and an aniline derivative with a butynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(But-3-yn-2-yl)-4-ethoxyaniline typically involves the reaction of 4-ethoxyaniline with but-3-yn-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

N-(But-3-yn-2-yl)-4-ethoxyaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy and butynyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(But-3-yn-2-yl)-4-ethoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(But-3-yn-2-yl)-4-ethoxyaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(But-3-yn-2-yl)-4-methoxyaniline: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(But-3-yn-2-yl)-4-chloroaniline: Contains a chloro substituent instead of an ethoxy group.

    N-(But-3-yn-2-yl)-4-nitroaniline: Features a nitro group in place of the ethoxy group.

Uniqueness

N-(But-3-yn-2-yl)-4-ethoxyaniline is unique due to the presence of both an ethoxy group and a butynyl substituent, which confer distinct chemical and physical properties. This combination allows for specific interactions with molecular targets and enables its use in diverse applications.

Properties

CAS No.

79874-41-2

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-but-3-yn-2-yl-4-ethoxyaniline

InChI

InChI=1S/C12H15NO/c1-4-10(3)13-11-6-8-12(9-7-11)14-5-2/h1,6-10,13H,5H2,2-3H3

InChI Key

NDVLDYXJSDCGCN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(C)C#C

Origin of Product

United States

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